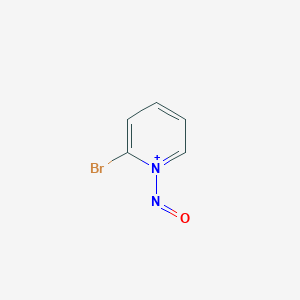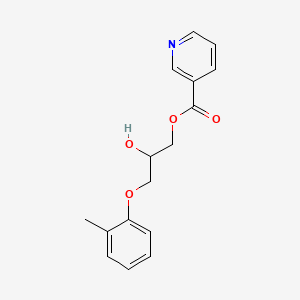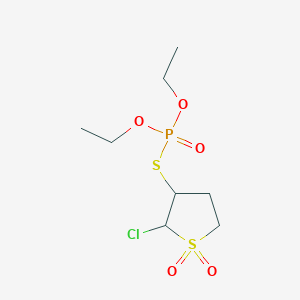
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a propan-2-yl group, and a diphenylacetamide moiety, making it an interesting subject for chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide typically involves the reaction of piperidine with a suitable acylating agent. One common method is the reaction of piperidine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
化学反応の分析
Types of Reactions
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in pain management and anti-inflammatory applications.
作用機序
The mechanism of action of N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(4-{[1-oxo-1-(piperidin-1-yl)propan-2-yl]amino}phenyl)acetamide
- 2-chloro-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide
Uniqueness
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide stands out due to its unique combination of a piperidine ring and diphenylacetamide moiety. This structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
特性
CAS番号 |
1008986-52-4 |
|---|---|
分子式 |
C22H26N2O2 |
分子量 |
350.5 g/mol |
IUPAC名 |
N-(1-oxo-1-piperidin-1-ylpropan-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H26N2O2/c1-17(22(26)24-15-9-4-10-16-24)23-21(25)20(18-11-5-2-6-12-18)19-13-7-3-8-14-19/h2-3,5-8,11-14,17,20H,4,9-10,15-16H2,1H3,(H,23,25) |
InChIキー |
IDIJVXZFENPUHF-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)N1CCCCC1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
溶解性 |
49.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzamide, N-[(1S)-3-[4-(2-aminocyclopropyl)phenoxy]-1-[[(phenylmethyl)amino]carbonyl]propyl]-](/img/structure/B14170158.png)

![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
![9-Ethyl-3-{2-[4-(1H-imidazol-1-YL)phenyl]ethenyl}-9H-carbazole](/img/structure/B14170169.png)



![2-Methyl-4-[4-methyl-3-(piperidin-1-ylmethyl)phenyl]phthalazin-1-one](/img/structure/B14170185.png)


![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)



